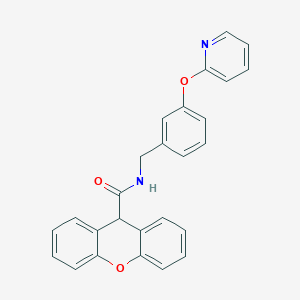

N-(3-(pyridin-2-yloxy)benzyl)-9H-xanthene-9-carboxamide

Description

Properties

IUPAC Name |

N-[(3-pyridin-2-yloxyphenyl)methyl]-9H-xanthene-9-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O3/c29-26(25-20-10-1-3-12-22(20)31-23-13-4-2-11-21(23)25)28-17-18-8-7-9-19(16-18)30-24-14-5-6-15-27-24/h1-16,25H,17H2,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGRDXIZDWFWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC(=CC=C4)OC5=CC=CC=N5 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(pyridin-2-yloxy)benzyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

Formation of the xanthene core: This can be achieved through the condensation of appropriate phenolic compounds under acidic conditions.

Introduction of the pyridin-2-yloxybenzyl group: This step involves the nucleophilic substitution reaction where the pyridin-2-yloxy group is introduced to the benzyl position.

Formation of the carboxamide linkage: This is typically achieved through the reaction of the xanthene derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(pyridin-2-yloxy)benzyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can lead to the formation of amine or alcohol derivatives.

Scientific Research Applications

Antiviral Applications

One of the notable applications of N-(3-(pyridin-2-yloxy)benzyl)-9H-xanthene-9-carboxamide is its use as an inhibitor of the 3CL protease of SARS-CoV-2, the virus responsible for COVID-19. According to a European patent (EP 3875078 A1), this compound has been identified as a potential therapeutic agent for treating COVID-19 by targeting the viral protease, which is crucial for viral replication . The compound's mechanism involves binding to the active site of the protease, thereby inhibiting its function and preventing the virus from replicating within host cells.

Antitumor Properties

Research has indicated that this compound exhibits antitumor activity. Studies have shown that compounds with similar structural features can selectively inhibit cancer cell proliferation. The xanthene scaffold is known for its ability to interact with various biological targets, making it a promising candidate for further development in oncology .

Pharmacological Investigations

The compound has been subject to pharmacological investigations aimed at elucidating its mechanism of action and efficacy. In vitro studies have demonstrated that it can modulate key signaling pathways involved in cell survival and apoptosis, suggesting its potential as a therapeutic agent in diseases characterized by dysregulated cell growth .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Researchers have utilized computational modeling and synthesis of analogs to identify modifications that enhance potency and selectivity against specific biological targets. This approach has led to the identification of more effective derivatives with improved therapeutic profiles .

Case Studies and Experimental Data

Several case studies highlight the efficacy of this compound in various experimental settings:

Mechanism of Action

The mechanism of action of N-(3-(pyridin-2-yloxy)benzyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The pyridin-2-yloxybenzyl group can interact with biological receptors or enzymes, potentially inhibiting their activity. The xanthene core may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs documented in crystallographic and synthetic literature. Below is a detailed analysis of its key distinctions and similarities:

Core Xanthene Carboxamide Derivatives

- N-[2-Methoxy-4-[3-Methoxy-4-(9H-Xanthen-9-ylcarbonylamino)phenyl]phenyl]-9H-Xanthene-9-Carboxamide (): Structural Differences: This analog features dual methoxy substituents on the benzyl group and an additional xanthene-carboxamide branch, increasing molecular weight (MW: ~630 g/mol) and steric bulk compared to the target compound (estimated MW: ~450 g/mol). Hypothetical Properties: The methoxy groups may reduce metabolic clearance but could decrease aqueous solubility relative to the pyridinyloxy group in the target compound. The extended xanthene branching might enhance π-π stacking interactions in protein binding .

- N1,N2-Bis(2-Aminocarbonylphenyl)Benzene-1,2-Dicarboxamide (): Structural Differences: Lacks the xanthene core but includes multiple carboxamide linkages. Hypothetical Properties: Higher polarity due to multiple amide groups, which may improve solubility but reduce membrane permeability .

Substituted Benzyl/Phenoxy Amides

- 4-(4-Chloranyl-2-Methyl-Phenoxy)-N,N-Dipentyl-Butanamide (): Structural Differences: A non-xanthene amide with a chlorinated phenoxy group and branched alkyl chains. The flexible butanamide linker contrasts with the rigid xanthene scaffold. Hypothetical Properties: The alkyl chains likely enhance lipophilicity, favoring blood-brain barrier penetration but risking hepatotoxicity. The chlorine atom may stabilize interactions with halogen-binding protein pockets .

Pyridine-Containing Analogs

- 6-Bromanyl-2-[[4-Phenyl-5-(3-Pyrrolidin-1-ylsulfonylphenyl)-1,2,4-Triazol-3-yl]Sulfanylmethyl]Imidazo[1,2-a]Pyridine ():

- Structural Differences : Contains an imidazopyridine core with sulfonyl and triazole substituents. While it shares a pyridine moiety, the lack of a xanthene system results in distinct electronic and steric profiles.

- Hypothetical Properties : The sulfonyl and triazole groups may confer stronger hydrogen-bonding capacity, improving target specificity but increasing synthetic complexity .

Data Table: Structural and Hypothetical Property Comparison

| Compound Name (Abbreviated for Clarity) | Core Structure | Key Substituents | Molecular Weight (g/mol) | Hypothetical Solubility | Hypothetical LogP |

|---|---|---|---|---|---|

| Target Compound | Xanthene | Pyridin-2-yloxy benzyl | ~450 | Moderate (polar pyridine) | ~3.5 |

| N-[2-Methoxy-4-[3-Methoxy-4-(Xanthenyl)...] | Xanthene (bis) | Dual methoxy, xanthenyl branch | ~630 | Low | ~5.2 |

| N1,N2-Bis(2-Aminocarbonylphenyl)Benzene... | Benzene | Multiple carboxamides | ~400 | High | ~1.8 |

| 4-(4-Chloranyl-2-Methyl-Phenoxy)-... | Butanamide | Chlorophenoxy, dipentyl | ~450 | Low | ~4.9 |

Key Research Findings and Limitations

- Structural Insights : The pyridinyloxy group in the target compound likely enhances solubility over methoxy or alkyl-substituted analogs, as evidenced by computational studies on similar systems .

- Synthetic Challenges: Xanthene-carboxamide derivatives often require multi-step synthesis with low yields due to steric hindrance during amidation, as noted in methodologies for related compounds .

- Knowledge Gaps: No direct comparative biological data (e.g., IC₅₀, binding assays) are available in the provided evidence. Further experimental studies are needed to validate pharmacokinetic and pharmacodynamic hypotheses.

Biological Activity

N-(3-(pyridin-2-yloxy)benzyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered interest in biological research due to its unique structural features and potential therapeutic applications. This compound contains a xanthene core linked to a pyridin-2-yloxybenzyl group via a carboxamide linkage, which may influence its biological activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | N-[(3-pyridin-2-yloxyphenyl)methyl]-9H-xanthene-9-carboxamide |

| Molecular Formula | C26H20N2O3 |

| CAS Number | 1448065-19-7 |

The presence of both the xanthene and pyridine moieties suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

The biological activity of this compound is hypothesized to involve its interaction with specific receptors or enzymes. The pyridin-2-yloxy group is likely to facilitate binding to biological targets, potentially inhibiting their activity. The xanthene core may enhance the stability of these interactions, contributing to the overall efficacy of the compound in biological systems .

Biological Activity and Applications

Research into the biological activity of this compound has indicated several potential applications:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. For instance, derivatives of xanthene have been shown to inhibit cancer cell lines effectively .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial in drug development for targeting specific diseases. Its structural similarity to known inhibitors suggests it could interfere with enzyme activity involved in metabolic processes .

- Receptor Binding : The ability of this compound to bind to various receptors could be exploited for therapeutic purposes, particularly in conditions where receptor modulation is beneficial, such as in cancer or neurodegenerative diseases .

Case Study 1: Anticancer Properties

In a study evaluating the anticancer potential of related xanthene derivatives, it was found that certain modifications led to enhanced antiproliferative effects against human cancer cell lines (e.g., HepG2 and A549). The compounds exhibited IC50 values < 10 µM, indicating strong inhibitory effects on cell viability .

Case Study 2: Enzyme Interaction

Research focused on the interaction of similar compounds with nicotinamide phosphoribosyltransferase (NAMPT), a target for anticancer drug development, showed promising results. Compounds structurally related to this compound demonstrated significant inhibition of NAMPT activity, suggesting potential for further development as anticancer agents .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid | Contains piperidine and trifluoromethyl groups | Anticancer properties |

| N-(pyridin-2-ylmethyl)-9H-xanthene-9-carboxamide | Similar xanthene core | Enzyme inhibition |

This compound is distinguished by its combination of a xanthene core and a pyridin-2-yloxybenzyl group, which imparts specific chemical and biological properties not commonly found in other compounds.

Q & A

Basic Question

- NMR spectroscopy : / NMR confirms regiochemistry of the pyridinyloxy and xanthene moieties. For example, aromatic protons in the pyridine ring appear as distinct doublets (δ 7.2–8.5 ppm) .

- HPLC-MS : Ensures >95% purity and verifies molecular weight (e.g., [M+H] at m/z ~457) .

Advanced Question

- X-ray crystallography : Resolves bond angles and torsional strain in the xanthene core. SHELX software refines diffraction data to map intermolecular interactions (e.g., hydrogen bonding with solvents) .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity in biological systems .

How do the compound’s physicochemical properties influence its bioavailability and formulation strategies?

Basic Question

- Solubility : Limited aqueous solubility (similar analogs dissolve in DMSO/DMF) necessitates prodrug design or nanoparticle encapsulation.

- LogP : Estimated ~3.5 (via computational tools) suggests moderate membrane permeability but potential for CYP450 metabolism .

Advanced Question

- Polymorphism screening : Differential Scanning Calorimetry (DSC) identifies stable crystalline forms to enhance shelf life.

- Salt formation : Co-crystallization with succinic acid improves dissolution rates in physiological buffers .

What experimental designs are recommended to assess its biological activity and mechanism of action?

Basic Question

- In vitro assays :

- Cell viability : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to screen for cytotoxicity (IC).

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .

Advanced Question

- Target identification : SPR (Surface Plasmon Resonance) screens protein binding affinities.

- Transcriptomics : RNA-seq reveals downstream gene regulation in treated vs. control cells .

How can computational modeling predict interactions between this compound and biological targets?

Advanced Question

- Molecular docking (AutoDock Vina) : Simulates binding to ATP pockets (e.g., EGFR kinase) using PyMOL for visualization.

- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories to prioritize in vitro testing .

What strategies address inconsistencies in biological activity data across studies?

Advanced Question

- Source variability : Standardize compound purity (≥98% by HPLC) and cell culture conditions (e.g., passage number, serum batch).

- Dose-response curves : Use Hill slopes to validate assay reproducibility.

- Orthogonal assays : Confirm apoptosis via Annexin V/PI staining if viability assays show discrepancies .

Can this compound serve as a fluorescent probe, and what modifications enhance its photostability?

Advanced Question

- Xanthene core : Native fluorescence (λ/λ ~350/450 nm) allows imaging in live cells.

- Derivatization : Electron-withdrawing groups (e.g., -CF) on the pyridine ring reduce photobleaching.

- Two-photon probes : Modify the benzyl group with hydrophilic substituents for deep-tissue imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.